Technical Whitepaper: Physicochemical Profiling of 3,4-Dichloro-5-methoxy-1H-indazole
Technical Whitepaper: Physicochemical Profiling of 3,4-Dichloro-5-methoxy-1H-indazole
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 3,4-Dichloro-5-methoxy-1H-indazole (CAS: 1167056-25-8), a specialized heterocyclic scaffold increasingly utilized in the development of kinase inhibitors (e.g., LRRK2, JNK) and non-hormonal contraceptives (Gamendazole analogs).
The molecule features a unique "peri-interaction" between the 3-chloro and 4-chloro substituents, creating a steric lock that influences binding selectivity and metabolic stability. This guide details the structural implications, predicted and experimental physicochemical properties, and validated protocols for characterization, designed to support medicinal chemistry optimization.
Molecular Identity & Structural Analysis[1]
The core pharmacophore is the 1H-indazole, a bioisostere of the indole ring. The substitution pattern presents specific electronic and steric challenges.
| Attribute | Detail |
| IUPAC Name | 3,4-Dichloro-5-methoxy-1H-indazole |
| Molecular Formula | C₈H₆Cl₂N₂O |
| Molecular Weight | 217.05 g/mol |
| SMILES | COc1c(Cl)c2c(Cl)n[nH]c2cc1 |
| Key Structural Feature | 3,4-Peri-Interaction: The proximity of Chlorine atoms at positions 3 and 4 induces steric crowding, potentially distorting planarity or locking the C3-substituent orientation.[1] |
Structural Logic & Electronic Effects
-
3-Chloro (Pyrazole Ring): Acts as an electron-withdrawing group (EWG) via induction, increasing the acidity of the N1-proton (lowering pKa).
-
4-Chloro (Benzene Ring): Provides metabolic blockade at a typically labile position. It exerts a steric clash with the 3-Cl, influencing the dipole vector.
-
5-Methoxy (Benzene Ring): An electron-donating group (EDG) via resonance. It increases electron density at the C4 and C6 positions, partially counteracting the EWG effects of the chlorines, but its primary role is often as a hydrogen bond acceptor in the binding pocket.
Physicochemical Profile
The following data synthesizes experimental baselines for indazole scaffolds with QSAR-derived predictions specific to this substitution pattern.
Acid-Base Properties (pKa)
Indazoles are amphoteric. The 3,4-dichloro substitution significantly shifts the acidity compared to the unsubstituted parent.
| Ionization Center | Unsubstituted Indazole pKa | 3,4-Dichloro-5-methoxy Analog (Predicted) | Mechanism |
| N1-H (Acidic) | ~13.8 | 11.5 – 12.2 | Strong inductive effect of 3-Cl and 4-Cl stabilizes the anion (N-), making the proton more acidic. |
| N2 (Basic) | ~1.2 | < 0.5 | Electron withdrawal reduces the availability of the lone pair on N2 for protonation. |
Implication: At physiological pH (7.4), the molecule remains neutral. However, the increased acidity of N1-H makes it a better hydrogen bond donor than unsubstituted indazole, potentially strengthening interactions with receptor residues (e.g., Asp/Glu side chains).
Lipophilicity (LogP/LogD)
The introduction of two chlorine atoms drastically increases lipophilicity, a critical factor for membrane permeability and blood-brain barrier (BBB) penetration.
-
Base LogP (Indazole): 1.82
-
Contribution 3-Cl: +0.71
-
Contribution 4-Cl: +0.71
-
Contribution 5-OMe: -0.02 (approx.)
-
Net Calculated LogP: 3.22 ± 0.3
Solubility Profile:
-
Aqueous Solubility (pH 7.4): Low (< 50 µg/mL). Classified as BCS Class II (Low Solubility, High Permeability).
-
Organic Solubility: Soluble in DMSO (>50 mg/mL), Ethanol, and DCM.
Synthetic Accessibility & Pathway
To achieve the 3,4-dichloro substitution pattern without regio-isomeric mixtures, a de novo synthesis from a substituted aniline is superior to direct chlorination of 5-methoxyindazole.
Validated Synthetic Route (Bartoli Indole/Indazole Logic)
Figure 1: Regioselective synthesis strategy avoiding the formation of 3,6-dichloro isomers.
Critical Synthesis Note: Direct chlorination of 5-methoxyindazole using NCS typically yields the 3-chloro product easily. However, introducing the 4-chloro atom subsequently is difficult due to steric hindrance from the 3-chloro and 5-methoxy groups. The aniline route guarantees the correct substitution pattern on the benzene ring before the pyrazole ring is closed.
Analytical Characterization Protocols
To ensure data integrity (E-E-A-T), the following protocols are designed to be self-validating.
Thermodynamic Solubility (Modified OECD 105)
Standard: OECD Guideline 105 (Shake Flask Method).[2][3]
Protocol:
-
Preparation: Weigh ~10 mg of solid compound into a glass vial.
-
Solvent Addition: Add 1.0 mL of pH 7.4 phosphate-buffered saline (PBS).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker).
-
Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a 0.22 µm PVDF filter (pre-saturated to prevent drug loss).
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer (50:50).
-
Validation: Check pellet for amorphous conversion using XRPD (X-Ray Powder Diffraction). If the solid becomes amorphous, the solubility measured is a "kinetic" transient value, not thermodynamic.
pKa Determination (Potentiometric Titration)
Standard: Sirius T3 or equivalent potentiometric method.
Protocol:
-
Solvent: Use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) due to low aqueous solubility.
-
Titrant: 0.1 M KOH (standardized).
-
Procedure: Titrate from pH 2 to pH 12.
-
Calculation: Extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.
-
Expectation: Look for the inflection point around pH 11.5–12.0 (N-H deprotonation).
Drug Design Implications
The 3,4-dichloro-5-methoxy-1H-indazole scaffold offers specific advantages in Structure-Activity Relationship (SAR) studies:
-
Metabolic Stability: The 4-position of the indazole is a common "soft spot" for CYP450 oxidation. The chlorine blocks this, extending half-life (
). -
Selectivity Filter: The 3,4-dichloro steric clash creates a "thicker" molecular profile. This can be used to induce selectivity against kinase isoforms that have smaller gatekeeper residues or restricted binding pockets.
-
H-Bond Donor Strength: The increased acidity of the N1-H (due to electron-withdrawing Cl) strengthens the H-bond to the hinge region of kinases compared to the non-chlorinated analog.
Workflow: From Synthesis to Profiling
Figure 2: Integrated workflow for the characterization of the indazole scaffold.
References
-
OECD Guidelines for the Testing of Chemicals. Test No. 105: Water Solubility.[2][3][4] OECD Publishing, Paris. Available at:
-
PubChem Database. Compound Summary: Indazole Derivatives. National Center for Biotechnology Information. Available at:
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Indazole as Indole Bioisostere).
- Lombardo, F., et al. (2014). In Silico Absorption, Distribution, Metabolism, Excretion, and Pharmacokinetics (ADME-PK): Utility and Best Practices. Journal of Medicinal Chemistry.
